Ethyl (4-(aminomethyl)benzoyl)glycinate
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Overview
Description
Ethyl (4-(aminomethyl)benzoyl)glycinate is an organic compound with the molecular formula C12H17ClN2O3 and a molar mass of 272.73 g/mol . This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a benzoyl group attached to a glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(aminomethyl)benzoyl)glycinate typically involves the reaction of 4-(aminomethyl)benzoic acid with ethyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-(aminomethyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
Ethyl (4-(aminomethyl)benzoyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-(aminomethyl)benzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (4-(aminomethyl)benzoyl)glycinate can be compared with other similar compounds, such as:
- Ethyl (4-(aminomethyl)phenyl)acetate
- Ethyl (4-(aminomethyl)benzoyl)alaninate
Uniqueness: The presence of the glycine moiety in this compound distinguishes it from other similar compounds, providing unique properties such as increased solubility and specific interactions with biological targets.
Biological Activity
Ethyl (4-(aminomethyl)benzoyl)glycinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article compiles findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H19N3O4
- Molecular Weight : 293.32 g/mol
The compound features an aminomethyl group attached to a benzoyl moiety, which is known to influence its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific protein targets. Research indicates that compounds with similar structures have been shown to inhibit protein methyltransferases and demethylases, which play critical roles in gene expression and cellular processes.
Key Findings:
- Inhibition of G9a and GLP : Compounds structurally related to this compound have demonstrated selective inhibition of G9a and GLP methyltransferases, which are implicated in cancer progression and stem cell differentiation .
- Antiviral Activity : Related aminomethylbenzamide compounds have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry mechanisms .
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy :
A study evaluated the antiviral properties of aminomethylbenzamide derivatives against Ebola virus. The results indicated that certain compounds exhibited EC50 values below 1 μM, showcasing potent antiviral activity with low cytotoxicity (SI > 100) . -
Cancer Cell Proliferation :
In a cellular model, the inhibition of G9a by structurally similar compounds resulted in diminished cell growth and proliferation in prostate cancer models, highlighting the potential for therapeutic application in oncology .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to the benzamide structure can significantly influence biological activity. For instance, the introduction of bulky substituents or alterations in the amino acid component can enhance selectivity and potency against specific targets .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-[[4-(aminomethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)8-14-12(16)10-5-3-9(7-13)4-6-10/h3-6H,2,7-8,13H2,1H3,(H,14,16) |
InChI Key |
YFFOAVDQZOYSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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